molecular formula C21H18N4O3S3 B2438151 N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-90-4

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Katalognummer B2438151
CAS-Nummer: 1040653-90-4
Molekulargewicht: 470.58
InChI-Schlüssel: LLGIOCZLRKLFHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential and Antiparkinsonian Activity

This compound has been studied for its neuroprotective properties and potential antiparkinsonian activity. In particular, derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea exhibited significant antiparkinsonian activity in mice models. The compounds were administered intraperitoneally and demonstrated to alleviate symptoms of catalepsy induced by haloperidol, a common antipsychotic medication used in the treatment of Parkinson's disease. Moreover, biochemical assays from brain homogenates of treated mice indicated a decrease in malondialdehyde and an increase in glutathione, superoxide dismutase, and glutathione peroxidase levels, suggesting neuroprotective effects of these derivatives (Azam, Alkskas & Ahmed, 2009).

Anti-Anaphylactic Effects

The compound has also been investigated for its potential anti-anaphylactic effects. Specifically, derivatives ICI 58,301 and ICI 63,197 have shown to aid in the recovery of guinea pigs from anaphylactic shock. ICI 63,197 demonstrated notable protective effects in various models, including decreasing histamine release in isolated guinea pig lungs, inhibiting passive cutaneous anaphylaxis, and protecting mice from anaphylactic shock. These findings suggest a potential role of the compound in treating allergic reactions and anaphylactic conditions (Davies & Evans, 1973).

Cardiovascular Applications

Research has revealed the cardiovascular implications of this compound, particularly its inotropic effects. In studies involving dogs, derivatives such as N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide showed significant positive inotropic activity. Further modifications of this compound resulted in variations that demonstrated even more potent inotropic effects after both intravenous and oral administration, indicating its potential in managing cardiovascular conditions (Robertson et al., 1986).

Anticonvulsant Properties

Various derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. For instance, 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant protection in animal models of epilepsy. Detailed analysis revealed specific derivatives with notable efficacy in preventing seizures, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).

Antihypertensive Effects

The compound's derivatives, particularly those involving thienopyrimidine-2,4-diones, have been explored for their antihypertensive properties. Studies in spontaneously hypertensive rats showed that specific structural modifications on the compound led to potent antihypertensive effects, comparable to standard vasodilator drugs. This indicates a promising avenue for the development of new antihypertensive medications (Russell et al., 1988).

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-2-28-15-11-7-6-10-14(15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIOCZLRKLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.